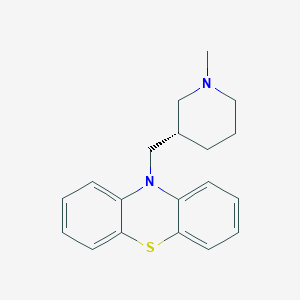

Mepazine, (S)-

Description

Historical Context of Phenothiazine (B1677639) Derivatives in Biological Systems

Phenothiazine is an organic compound first synthesized in 1883. vedantu.comwikipedia.org Its derivatives were initially explored for their use as dyes, such as methylene (B1212753) blue, and as anti-parasitic agents for livestock and humans. vedantu.comwikipedia.org The trajectory of phenothiazine research was fundamentally altered in the mid-20th century with the discovery of the potent biological effects of its derivatives. iiarjournals.org

The synthesis of promethazine (B1679618) in the 1940s revealed a compound with strong antihistaminic and sedative properties. iiarjournals.org This was followed by the landmark development of chlorpromazine (B137089) in the early 1950s. brieflands.com Originally studied to potentiate anesthesia, chlorpromazine was found to have profound antipsychotic effects, a discovery that is widely considered the dawn of modern psychopharmacology and revolutionized the treatment of schizophrenia. iiarjournals.org

The success of chlorpromazine catalyzed extensive research into phenothiazine derivatives, leading to the creation of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects. vedantu.com This body of work established the phenothiazine structure as a versatile scaffold in medicinal chemistry. mdpi.com The primary antipsychotic action of many of these derivatives was later attributed to their ability to block dopamine (B1211576) receptors in the central nervous system. iiarjournals.org

Evolution of (S)-Mepazine as a Focused Research Compound

Mepazine, also known as pecazine, was one of the many phenothiazine derivatives developed in the mid-20th century and was used as a racemic mixture, containing both its (S)- and (R)-stereoisomers. uni-muenchen.degoogle.com As the field of pharmacology advanced, a greater understanding of stereochemistry led to the practice of "chiral switching," where racemic drugs were re-evaluated to isolate the enantiomer with the more desirable activity or improved safety profile.

This shift brought (S)-Mepazine into focus as a distinct chemical entity for research. google.com Scientists began to dissect the specific biological actions of the individual enantiomers, moving beyond the properties of the racemic mixture. Research demonstrated that the (S)-isomer of mepazine possesses significantly higher potency for certain biological targets compared to its (R)-isomer. researchgate.net For example, studies on the MALT1 paracaspase, a key regulator of immune signaling, revealed that (S)-mepazine had an approximately nine-fold higher potency than the (R)-enantiomer. researchgate.net This stereoselective activity has established (S)-Mepazine as a valuable tool for precise investigation in chemical biology and drug discovery. uni-muenchen.detandfonline.com

Significance of (S)-Mepazine as a Molecular Probe in Immune Signaling

(S)-Mepazine has gained significance as a molecular probe for its ability to modulate key components of immune signaling pathways. sci-hub.se Its utility lies in its specific inhibitory actions on proteins that are critical for lymphocyte activation and inflammatory responses.

A primary target of (S)-Mepazine is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). mdpi.com MALT1 is a paracaspase that functions as both a scaffold and a protease, playing a crucial role in NF-κB activation following antigen receptor stimulation. mdpi.comdiva-portal.org (S)-Mepazine acts as a non-competitive, allosteric inhibitor of MALT1's protease activity. researchgate.netunil.ch It binds to a pocket at the interface between the paracaspase domain and an adjacent immunoglobulin-like domain, which prevents the conformational change required for MALT1 to become proteolytically active. researchgate.net This inhibition has been shown to suppress T-cell activation and the production of cytokines like IL-2. nih.gov

Furthermore, research has identified G protein-coupled receptor kinase 2 (GRK2) as another target. jci.org GRK2 is known to suppress MALT1 activity. researchgate.net In resting T cells, GRK2 helps to counteract basal MALT1 protease activity, contributing to the maintenance of an inactive state. researchgate.net The inhibitory effect of (S)-Mepazine on MALT1 complements the understanding of these regulatory pathways.

Recent studies have also highlighted that the effects of mepazine are not exclusively linked to MALT1. For example, mepazine was found to inhibit RANKL-induced osteoclastogenesis, a process important in bone metabolism, through a MALT1-independent mechanism. mdpi.com This underscores the compound's polypharmacology, a common trait for phenothiazine derivatives, and highlights the importance of using appropriate controls in research. The ability of (S)-Mepazine to selectively inhibit MALT1 protease activity makes it a valuable tool for dissecting the specific contributions of this enzymatic function in various immune and pathological processes. helmholtz-munich.deresearchgate.net

Research Findings for (S)-Mepazine

| Target Protein | Effect of (S)-Mepazine | Biological Pathway Investigated |

|---|---|---|

| MALT1 Paracaspase | Allosteric Inhibition of Protease Activity | T-Cell Receptor Signaling, NF-κB Activation |

| GRK2 | Indirectly related via MALT1 regulation | G Protein-Coupled Receptor Signaling |

| RANKL-induced signaling | Inhibition (MALT1-independent) | Osteoclastogenesis |

Structure

3D Structure

Properties

CAS No. |

1460240-94-1 |

|---|---|

Molecular Formula |

C19H22N2S |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

10-[[(3S)-1-methylpiperidin-3-yl]methyl]phenothiazine |

InChI |

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m0/s1 |

InChI Key |

CBHCDHNUZWWAPP-HNNXBMFYSA-N |

Isomeric SMILES |

CN1CCC[C@@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Molecular Pharmacology and Mechanism of Action of S Mepazine

Elucidation of MALT1 Paracaspase Allosteric Inhibition

The inhibition of MALT1 by (S)-Mepazine is a classic example of allosteric regulation. This mechanism allows for a nuanced modulation of the enzyme's activity without directly competing with its natural substrates at the catalytic site. researchgate.net

Identification of MALT1 as a Primary Molecular Target

MALT1, the sole human paracaspase, was identified as a crucial regulator in innate and adaptive immunity and a therapeutic target for certain lymphomas and autoimmune diseases. sci-hub.semdpi.com Phenothiazine (B1677639) derivatives, including mepazine, were discovered to be inhibitors of MALT1's proteolytic activity. mdpi.comuni-muenchen.de Subsequent research focusing on the stereoisomers of mepazine revealed that the inhibitory activity is stereo-selective. The (S)-enantiomer, (S)-Mepazine, was identified as the more potent inhibitor of MALT1, exhibiting an approximately nine-fold higher potency than its (R)-isomer. researchgate.netuni-muenchen.de This discovery pinpointed (S)-Mepazine as the active component for MALT1 inhibition, establishing MALT1 as its primary molecular target for its effects on lymphocyte activation. researchgate.netuni-muenchen.de

Detailed Characterization of the Allosteric Binding Site

The inhibitory action of (S)-Mepazine is mediated by its binding to a specific allosteric site on the MALT1 protein, a site spatially separate from the catalytically active center. nih.govresearchgate.net

Structural Basis of Ligand-Target Interactions

X-ray crystallography studies have been instrumental in defining the binding mode of phenothiazine derivatives to MALT1. researchgate.net These compounds bind to a distinct allosteric pocket located at the interface between the paracaspase (PCASP) domain and the C-terminal third immunoglobulin-like (Ig3) domain. nih.govsci-hub.setandfonline.com

The binding pocket is largely hydrophobic. researchgate.net In the unbound, inactive state of MALT1, this pocket is occupied by the side chain of tryptophan-580 (Trp580). researchgate.nettandfonline.com The binding of an allosteric inhibitor like (S)-Mepazine displaces Trp580, causing it to flip out of the pocket. tandfonline.comtandfonline.com The tricyclic ring of the phenothiazine core then occupies this hydrophobic pocket. researchgate.net

Key Interacting Residues in the MALT1 Allosteric Site

| Interacting Residue | Location within MALT1 | Type of Interaction |

|---|---|---|

| A394, F398, L401 | Helix αC | Hydrophobic |

| L346, V344 | β-sheet 1 | Hydrophobic |

| V381 | β-sheet 2 | Hydrophobic |

Data derived from crystallographic studies of phenothiazine derivatives bound to MALT1. researchgate.net

Conformational Changes Induced by (S)-Mepazine Binding

The binding of (S)-Mepazine to the allosteric site stabilizes MALT1 in an inactive conformation. tandfonline.com This binding event prevents the necessary conformational rearrangements between the paracaspase and Ig3 domains that are required for the activation of the enzyme. nih.govresearchgate.netsci-hub.se Specifically, the steric hindrance caused by the inhibitor prevents the movement of helices and beta-sheets that would normally open up the active site to allow substrate entry. google.com By locking the enzyme in this inactive state, (S)-Mepazine effectively functions as an allosteric inhibitor. tandfonline.comrsc.org

Impact on MALT1 Proteolytic Activity

The allosteric binding of (S)-Mepazine directly translates to the inhibition of MALT1's enzymatic function, which is the cleavage of specific protein substrates. uni-muenchen.de This inhibition has been demonstrated in various assays, including those using the fluorogenic substrate Ac-LRSR-AMC, where mepazine shows IC₅₀ values in the sub-micromolar range. sigmaaldrich.commedchemexpress.com

Inhibition of Specific Substrate Cleavage (e.g., A20, BCL-10, CYLD, RelB)

MALT1's proteolytic activity is critical for signaling pathways, particularly the NF-κB pathway, through the cleavage of several key regulatory proteins. uni-muenchen.deflindrtx.com (S)-Mepazine has been shown to effectively block the MALT1-mediated cleavage of these substrates. google.comresearchgate.net

A20 (TNFAIP3): Mepazine inhibits the cleavage of this deubiquitinating enzyme, which is a negative regulator of NF-κB signaling. flindrtx.comresearchgate.net

BCL-10 (B-cell lymphoma 10): The cleavage of BCL-10, a central component of the CBM signalosome, is impaired by mepazine treatment in a dose-dependent manner. google.comresearchgate.netresearchgate.net

CYLD (Cylindromatosis): Another deubiquitinating enzyme and tumor suppressor, CYLD is a known MALT1 substrate whose cleavage is blocked by mepazine. flindrtx.comresearchgate.net

RelB: Mepazine treatment prevents the constitutive and stimulus-dependent cleavage of this NF-κB family member. uni-muenchen.degoogle.com

The inhibition of the cleavage of these substrates by (S)-Mepazine disrupts downstream signaling cascades, leading to the suppression of NF-κB activation and modulation of the immune response. uni-muenchen.degoogle.com

Enzyme Kinetics of MALT1 Inhibition by (S)-Mepazine

(S)-Mepazine, a phenothiazine derivative, functions as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. probechem.comoncotarget.comgoogle.com Research has demonstrated that mepazine acts as a reversible and non-competitive, allosteric inhibitor of MALT1's proteolytic activity. oncotarget.comsigmaaldrich.com This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. oncotarget.comnih.gov

Studies have determined the half-maximal inhibitory concentration (IC50) of mepazine against different forms of MALT1. For the full-length GST-MALT1, the IC50 is approximately 0.83 μM. medchemexpress.comselleckchem.commedchemexpress.com For a truncated form containing the paracaspase domain (GST-MALT1 325-760), the IC50 is lower, at approximately 0.42 μM, indicating a more potent inhibition of the isolated catalytic domain. medchemexpress.comselleckchem.commedchemexpress.com Notably, the (S)-enantiomer of mepazine exhibits a significantly higher potency, with an approximately nine-fold greater inhibitory effect compared to the (R)-isomer. researchgate.net Fluorescence quenching assays have determined the association constants to be 8.5 µM for (S)-mepazine and 29.9 µM for (R)-mepazine. uni-muenchen.de This stereoselective inhibition highlights the specific interaction between (S)-mepazine and the allosteric binding site on MALT1. uni-muenchen.de

The allosteric binding site for phenothiazines like mepazine is located at the interface between the paracaspase domain and the third immunoglobulin-like (Ig3) domain of MALT1. nih.govresearchgate.net Binding of (S)-mepazine to this pocket prevents the necessary conformational rearrangement that transforms inactive MALT1 into its proteolytically active state. nih.govaai.org Importantly, mepazine's inhibitory action is selective for MALT1, as it does not significantly inhibit other structurally related proteases like caspase-3 or caspase-8, even at higher concentrations. google.comsigmaaldrich.com

Table 1: Inhibitory Activity of Mepazine on MALT1

| MALT1 Construct | IC50 (μM) |

| GST-MALT1 full length | 0.83 medchemexpress.comselleckchem.commedchemexpress.com |

| GST-MALT1 (aa 325-760) | 0.42 medchemexpress.comselleckchem.commedchemexpress.com |

Modulation of Intracellular Signaling Pathways

Regulation of the NF-κB Pathway

(S)-Mepazine effectively suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway, particularly in contexts where this pathway is constitutively active, such as in the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). oncotarget.comselleckchem.com MALT1 plays a dual role as both a scaffold and a protease to promote NF-κB activation. oncotarget.comnih.gov While the scaffolding function of MALT1 is largely responsible for activating the canonical IKK/NF-κB pathway, its proteolytic activity is crucial for amplifying and sustaining this signaling. nih.govbmj.com

Mepazine's inhibition of MALT1's proteolytic activity leads to the blockage of the cleavage of several key negative regulators of NF-κB signaling. oncotarget.com These substrates include A20 (TNFAIP3), RelB, and CYLD. oncotarget.comnih.govbiologists.com By preventing the inactivation of these inhibitory proteins, mepazine effectively dampens NF-κB signaling. oncotarget.com This results in the reduced transcription of NF-κB target genes that are critical for cell survival and proliferation, such as those encoding for IL-6 and IL-10. sigmaaldrich.com Although MALT1's proteolytic activity is largely dispensable for the initial phosphorylation and degradation of IκBα, a key step in canonical NF-κB activation, mepazine treatment can cause a slight delay in these events in some cell types. nih.govresearchgate.net

Disruption of CBM (CARMA1-BCL10-MALT1) Signalosome Assembly and Function

The CARMA1-BCL10-MALT1 (CBM) signalosome is a critical protein complex that relays signals from antigen receptors to activate the NF-κB pathway. pitt.eduresearchgate.net The assembly of this complex is essential for the recruitment and activation of MALT1. pitt.eduresearchgate.net While (S)-mepazine does not directly inhibit the assembly of the CBM complex itself, its allosteric inhibition of MALT1's proteolytic function effectively disrupts the downstream consequences of CBM signalosome activity. researchgate.netgoogle.com

In many ABC-DLBCLs, gain-of-function mutations lead to the inappropriate and constitutive assembly of the CBM signalosome, resulting in chronic MALT1 activation and NF-κB signaling. oncotarget.comresearchgate.net By inhibiting the enzymatic activity of MALT1, (S)-mepazine effectively uncouples the constitutively assembled CBM complex from its pro-survival downstream signaling. uni-muenchen.de The proteolytic activity of MALT1, once activated within the CBM complex, is responsible for cleaving substrates that modulate NF-κB signaling. researchgate.net Therefore, even with an assembled CBM, the inhibition of MALT1 by (S)-mepazine prevents the subsequent cleavage of its substrates, thereby abrogating the amplification of the NF-κB signal. uni-muenchen.de

Inhibition of JNK Phosphorylation

In addition to its effects on the NF-κB pathway, (S)-mepazine has been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK). nih.govmpg.de This inhibition is a direct consequence of blocking MALT1's proteolytic activity. nih.gov The activation of JNK signaling downstream of T-cell receptor (TCR) engagement requires MALT1 and specifically its ability to cleave the substrate CYLD. nih.gov

Studies in Jurkat T-cells and primary T-cells have demonstrated that mepazine treatment strongly inhibits TCR-induced JNK phosphorylation. nih.govresearchgate.net This effect is specific to the JNK pathway, as the phosphorylation of other MAP kinases like p38 and ERK are only slightly delayed or unaffected by mepazine treatment, consistent with reports that MALT1 proteolytic activity is largely dispensable for their activation. nih.gov The inhibition of JNK phosphorylation by (S)-mepazine further contributes to its immunomodulatory effects. mpg.de

MALT1-Independent Mechanisms of Biological Action

Influence on RANK-Induced Osteoclastogenesis

Recent research has revealed that mepazine can exert biological effects through mechanisms that are independent of its MALT1 inhibitory function. researchgate.netmdpi.com A notable example is its influence on Receptor Activator of Nuclear Factor κ-B (RANK)-induced osteoclastogenesis, the process of bone cell differentiation. mdpi.comnih.gov

Treatment of mouse bone marrow precursor cells with mepazine strongly inhibits the formation of osteoclasts induced by the RANK ligand (RANKL). mdpi.comnih.govmedchemexpress.com This inhibition is accompanied by a decrease in the expression of several key osteoclast markers, including TRAP, cathepsin K, and calcitonin. medchemexpress.commdpi.commedchemexpress.com

Interestingly, studies using bone marrow cells from MALT1 knock-out mice have shown that RANKL induces osteoclastogenesis just as effectively as in cells from wild-type mice. mdpi.com Furthermore, the inhibitory effect of mepazine on osteoclast formation is not diminished in the absence of MALT1. mdpi.comresearchgate.net This demonstrates that MALT1 is not essential for RANK-induced osteoclastogenesis and that mepazine's protective effect in this context is mediated through a MALT1-independent pathway. mdpi.comnih.gov The absence of MALT1 also does not affect RANK-induced activation of NF-κB and activator protein 1 (AP-1), further supporting a MALT1-independent mechanism. mdpi.comnih.gov It is suggested that mepazine's effect on osteoclastogenesis may be related to the inhibition of CaMKII phosphorylation and subsequent NFATc1 expression, as other phenothiazines are known to inhibit calmodulin activity. mdpi.comnih.gov

Table 2: MALT1-Independent Effects of Mepazine on Osteoclastogenesis

| Parameter | Observation | Citation |

| RANKL-induced osteoclast formation | Strongly inhibited by mepazine | mdpi.comnih.govmedchemexpress.com |

| Expression of osteoclast markers (TRAP, cathepsin K, calcitonin) | Inhibited by mepazine | medchemexpress.commdpi.commedchemexpress.com |

| Osteoclastogenesis in MALT1 knock-out cells | Unaffected by MALT1 deficiency | mdpi.com |

| Inhibitory effect of mepazine in MALT1 knock-out cells | Maintained, not affected by MALT1 deficiency | mdpi.comresearchgate.net |

| RANK-induced NF-κB and AP-1 activation | Not affected by the absence of MALT1 | mdpi.comnih.gov |

Inhibition of Osteoclast Formation and Marker Expression

(S)-Mepazine has been shown to be a potent inhibitor of osteoclast formation. mdpi.comresearchgate.net Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity can lead to various bone disorders. Research has demonstrated that treatment with mepazine strongly inhibits the differentiation of mouse bone marrow precursor cells into mature osteoclasts when stimulated by Receptor Activator of Nuclear Factor κ-B Ligand (RANKL), a key cytokine in osteoclastogenesis. mdpi.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govnih.gov

This inhibition of osteoclast formation is accompanied by a significant reduction in the expression of several critical osteoclast markers. mdpi.comresearchgate.netmedchemexpress.commedchemexpress.comnih.gov These markers are essential for the bone-resorbing function of osteoclasts. The table below summarizes the effect of mepazine on key osteoclastogenic markers.

| Marker | Function | Effect of Mepazine |

| TRAP (Tartrate-Resistant Acid Phosphatase) | A hallmark enzyme of osteoclasts, involved in bone matrix degradation. | Expression is inhibited. mdpi.comresearchgate.netmedchemexpress.commedchemexpress.com |

| Cathepsin K | A cysteine protease crucial for the degradation of bone collagen. | Expression is inhibited. mdpi.comresearchgate.netmedchemexpress.commedchemexpress.com |

| Calcitonin Receptor | A receptor for calcitonin, a hormone that inhibits osteoclast activity. | Expression is inhibited. mdpi.comresearchgate.netmedchemexpress.commedchemexpress.com |

Importantly, studies have indicated that the inhibitory effect of mepazine on osteoclastogenesis is independent of its previously characterized role as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. mdpi.comresearchgate.netnih.govnih.gov This suggests a distinct mechanism of action in the context of bone cell differentiation.

Modulatory Effects on Calmodulin-Dependent Pathways

The mechanism by which (S)-Mepazine inhibits osteoclastogenesis appears to involve the modulation of calmodulin-dependent signaling pathways. nih.gov Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes, including the signaling cascades that govern osteoclast differentiation. nih.gov

The chemical structure of mepazine, like other phenothiazines, contains features that are known to interact with and inhibit calmodulin activity. nih.gov It is proposed that by interfering with calmodulin, mepazine disrupts the downstream signaling events that are essential for the expression and activation of key transcription factors required for osteoclast development. nih.gov This interference with the Ca²⁺/calmodulin-regulated pathway is a likely contributor to its anti-osteoclastogenic effects. mdpi.com

Attenuation of NFATc1 Expression and Activation

A critical downstream target of calmodulin-dependent signaling in osteoclasts is the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.gove-enm.org NFATc1 is considered a master regulator of osteoclast differentiation, and its induction and activation are absolutely required for the terminal differentiation of osteoclast precursors. e-enm.org

Research has shown that mepazine treatment completely prevents the RANKL-induced expression of NFATc1 in bone marrow-derived macrophage colony-stimulating factor (M-CSF) treated bone marrow cells. nih.gov By inhibiting the expression of this crucial transcription factor, mepazine effectively halts the entire genetic program required for osteoclast formation. nih.gov This attenuation of NFATc1 expression is a key molecular event underlying the inhibitory action of (S)-Mepazine on osteoclastogenesis. nih.gov

Potential Interaction with G Protein-Coupled Receptors (GPCRs) and Other Off-Targets

While the effects of (S)-Mepazine on osteoclast-related pathways are significant, it is also recognized that, like other phenothiazine derivatives, it is not a highly selective compound. researchgate.netresearchgate.net (S)-Mepazine has been shown to antagonize other proteins, including G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net This interaction with GPCRs and other "off-targets" indicates that the biological effects of mepazine may be multifaceted and not solely attributable to a single molecular interaction. researchgate.net

The potential for off-target effects is an important consideration in understanding the complete pharmacological profile of (S)-Mepazine. pitt.edu For instance, while it is a known allosteric inhibitor of MALT1, its effects on osteoclastogenesis are independent of this activity, highlighting its engagement with other cellular targets. researchgate.net Further research is needed to fully elucidate the spectrum of its interactions with GPCRs and other signaling molecules to provide a comprehensive understanding of its mechanism of action.

Stereochemical Investigations of S Mepazine

Comparative Analysis of Enantiomeric Potency [(S)- vs. (R)-Mepazine]

Research has consistently demonstrated that the biological activity of mepazine as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. sci-hub.senih.gov Studies have quantified this difference, revealing that (S)-mepazine possesses an approximately nine- to ten-fold higher inhibitory potency against MALT1 compared to (R)-mepazine. sci-hub.senih.gov This stereoselectivity is a critical finding, highlighting the specific spatial orientation required for effective interaction with the MALT1 protein. uni-muenchen.de

In biochemical assays, the difference in potency is evident. For instance, in a MALT1 cleavage assay using wt GST-MALT1 325-750, the (S)-enantiomer of mepazine shows a much stronger inhibitory effect than the (R)-enantiomer. google.com This enhanced potency of the (S)-isomer translates to greater efficacy in cellular and preclinical models. For example, (S)-mepazine more effectively inhibits the cellular MALT1-derived cleavage of RelB in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines. google.com

The following table summarizes the comparative potency of the mepazine enantiomers.

| Feature | (S)-Mepazine | (R)-Mepazine |

| Relative MALT1 Inhibition | ~9-10x more potent | Less potent |

| Effect on RelB Cleavage | Stronger inhibition | Weaker inhibition |

| Therapeutic Potential | Considered the more active enantiomer for MALT1-related disorders | Significantly less active |

Stereoselective Mechanisms of MALT1 Inhibition and Associated Biological Effects

Mepazine functions as an allosteric inhibitor of the MALT1 paracaspase. sci-hub.seuni-muenchen.de This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its proteolytic activity. The stereoselective inhibition by (S)-mepazine arises from a more favorable binding interaction with this allosteric pocket on the MALT1 protein. uni-muenchen.de This specific molecular recognition underscores the importance of the compound's three-dimensional structure for its inhibitory function. uni-muenchen.de

The inhibition of MALT1's protease activity by (S)-mepazine has several downstream biological consequences. MALT1 is a key component of the CBM (CARMA-BCL10-MALT1) signaling complex, which plays a crucial role in activating NF-κB and JNK signaling pathways in lymphocytes. sci-hub.segoogle.com By inhibiting MALT1, (S)-mepazine effectively blocks the cleavage of MALT1 substrates like RelB, A20, and BCL-10, thereby impairing downstream signaling. google.comresearchgate.net This leads to reduced T-cell activation and proliferation. google.com

Furthermore, MALT1 inhibition by (S)-mepazine has been shown to reprogram immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment to become pro-inflammatory effector cells. nih.govresearchgate.netdiva-portal.org This conversion can enhance anti-tumor immunity, particularly when combined with immune checkpoint inhibitors like anti-PD-1. sci-hub.seresearchgate.net In preclinical models, (S)-mepazine has demonstrated single-agent antitumor effects and has been shown to be synergistic with anti-PD-1 therapy. nih.govresearchgate.net For instance, treatment with (S)-mepazine has led to selective growth reduction of MALT1-dependent ABC-DLBCL tumors in xenograft models. google.com It is important to note, however, that some studies suggest mepazine may have MALT1-independent effects on certain cellular processes, such as osteoclastogenesis. mdpi.com

Implications of Enantiomeric Purity for Preclinical Studies

The significant difference in potency between the (S)- and (R)-enantiomers of mepazine underscores the critical importance of enantiomeric purity in preclinical research. nih.gov Using the racemate (a 1:1 mixture of both enantiomers) can lead to misleading or difficult-to-interpret results, as the observed biological effect is a composite of the highly potent (S)-enantiomer and the much less active (R)-enantiomer. nih.gov

The use of enantiomerically pure (S)-mepazine allows for a more precise understanding of its pharmacological effects and dose-response relationships. nih.gov This is crucial for accurately assessing its therapeutic potential and for elucidating the specific mechanisms of action related to MALT1 inhibition. uni-muenchen.de In preclinical models of diseases like multiple sclerosis and collagen-induced arthritis, the use of (S)-mepazine has demonstrated its therapeutic efficacy. google.com

Advanced Methodologies in S Mepazine Research

Synthetic Chemistry Approaches

The stereochemistry of Mepazine is crucial for its biological activity, with the (S)-enantiomer demonstrating significantly higher potency as a MALT1 inhibitor than its (R)-counterpart. This necessitates advanced synthetic strategies to produce the enantiomerically pure compound for research and potential therapeutic development.

Enantioselective Synthesis Strategies for (S)-Mepazine

While specific, detailed routes for the direct asymmetric synthesis of (S)-Mepazine are not extensively published, the production of this specific enantiomer can be achieved through established methodologies in medicinal chemistry. The primary challenge lies in the creation of the chiral center in the 1-methyl-3-piperidinyl)methyl side chain.

Two main strategies are generally employed for such syntheses:

Chiral Pool Synthesis: This approach utilizes a readily available and inexpensive enantiopure starting material. The chiral side-chain, (S)-(1-methylpiperidin-3-yl)methanol, is commercially available, suggesting that it can be synthesized from a natural product or through a well-established industrial process. Once the chiral side-chain is obtained, it can be chemically activated (e.g., converted to a tosylate or halide) and coupled with the nitrogen of the phenothiazine (B1677639) core through a standard nucleophilic substitution reaction.

Chiral Resolution: This classic method involves the synthesis of a racemic mixture of the Mepazine precursor, followed by separation of the enantiomers. wikipedia.org This can be accomplished by reacting the racemic amine side-chain with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (S)-Mepazine. Alternatively, chiral high-performance liquid chromatography (HPLC) can be used to separate the enantiomers on a preparative scale. nih.gov

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For (S)-Mepazine and related phenothiazines, these studies aim to identify the key molecular features required for potent and selective MALT1 inhibition. google.comnih.gov Research has identified several critical components of the phenothiazine scaffold that contribute to its inhibitory activity. bohrium.commdpi.com

Key structural features for the MALT1 inhibitory activity of phenothiazine derivatives include:

The Tricyclic Core: The rigid, hydrophobic three-ring phenothiazine system is essential for binding. It fits into a specific allosteric pocket on the MALT1 protein. researchgate.net Modifications to this core, such as the introduction of different substituents, can modulate binding affinity and pharmacokinetic properties.

The Basic Amine Group: The presence of a terminal, protonatable nitrogen (as found in the piperidine (B6355638) ring of Mepazine) appears to be a crucial element for potent activity. mdpi.com This group can form important electrostatic or hydrogen-bonding interactions within the binding site.

Systematic derivatization allows researchers to probe these relationships. For example, by synthesizing analogues with different substituents on the phenothiazine rings or by altering the length and nature of the side chain, the precise requirements for optimal MALT1 inhibition can be mapped. google.com

| Structural Component | Role in MALT1 Inhibition | Impact of Modification |

|---|---|---|

| Phenothiazine Tricyclic System | Forms hydrophobic interactions in the allosteric binding pocket. | Substituents on the rings can alter electronic properties and steric fit, impacting binding affinity. |

| Alkyl Linker Side Chain | Provides proper orientation and distance between the core and the amine group. | Changes in length or flexibility can disrupt optimal positioning within the binding site. |

| Basic Piperidine Moiety | Likely forms key electrostatic or hydrogen bond interactions. Contributes to solubility. | Removal or significant alteration of the basic nitrogen generally reduces inhibitory activity. |

Structural Biology Techniques

Understanding the precise three-dimensional interaction between (S)-Mepazine and MALT1 is critical for rational drug design. High-resolution structural biology techniques have been indispensable in visualizing this molecular embrace and the larger protein complexes in which MALT1 functions.

Electron Microscopy for CBM Complex Visualization

(S)-Mepazine targets MALT1, which functions as part of a very large signaling assembly known as the CARD11-BCL10-MALT1 (CBM) complex. To understand the broader biological context of MALT1 inhibition, researchers have turned to cryo-electron microscopy (cryo-EM). This technique allows for the visualization of large, flexible macromolecular assemblies that are often resistant to crystallization.

Cryo-EM studies have successfully determined the helical structure of the BCL10-MALT1 filament, which forms the core of the CBM signalosome. These studies have revealed how multiple BCL10 and MALT1 proteins polymerize into long filaments, a process that is essential for bringing enough MALT1 molecules into close proximity to trigger their activation. By visualizing this complex, researchers can better understand how allosteric inhibitors like (S)-Mepazine, which bind to a single MALT1 subunit, can effectively disrupt the function of the entire signaling platform.

Biophysical Characterization of Ligand-Target Interactions

Biophysical methods provide quantitative data on the binding affinity, kinetics, and mechanism of the interaction between a ligand and its target protein. Fluorescence-based assays have been particularly valuable in characterizing the binding of (S)-Mepazine to MALT1.

The intrinsic fluorescence of the tryptophan residue Trp580, which lies within the allosteric binding pocket, serves as a sensitive probe for ligand binding. When (S)-Mepazine binds to the pocket and displaces Trp580, the local environment of the tryptophan changes, leading to a measurable quenching (decrease) of its fluorescence signal.

This phenomenon is exploited in fluorescence quenching assays to determine the binding affinity of inhibitors. By titrating the MALT1 protein with increasing concentrations of (S)-Mepazine and measuring the corresponding decrease in fluorescence, a dose-response curve can be generated. From this curve, key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) can be calculated, providing a precise measure of the inhibitor's potency.

| Compound | MALT1 Construct | IC50 (μM) | Assay Method |

|---|---|---|---|

| Mepazine (racemic) | GST-MALT1 (full length) | 0.83 | In vitro protease cleavage assay |

| Mepazine (racemic) | GST-MALT1 (325-760) | 0.42 | In vitro protease cleavage assay |

| (S)-Mepazine | Murine MALT1 (in T cells) | 1.132 | CYLD cleavage assay |

Data compiled from multiple sources. bohrium.commdpi.comuva.es

Fluorescence Quenching for Binding Affinity Determination

Fluorescence quenching is a powerful biophysical technique used to study the binding of ligands to proteins. This method relies on the principle that the intrinsic fluorescence of a protein, typically arising from tryptophan residues, can be altered upon the binding of a small molecule. The quenching, or decrease, in fluorescence intensity can be measured to determine the binding affinity and association constants between the protein and the ligand.

In the study of (S)-Mepazine, fluorescence quenching has been employed to characterize its interaction with its target, the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Researchers have utilized this technique to determine the association constants for various phenothiazines, including mepazine, with MALT1. uni-muenchen.de

The binding of (S)-Mepazine to an allosteric site on MALT1 induces a conformational change that displaces a key tryptophan residue, Trp580, from its position within a hydrophobic pocket. researchgate.netresearchgate.net This displacement of Trp580 upon ligand binding leads to a measurable quenching of its intrinsic fluorescence. By titrating the protein with increasing concentrations of (S)-Mepazine and monitoring the decrease in fluorescence, a dose-response curve can be generated. researchgate.net From this data, crucial binding parameters such as the binding constant (Kb) and the number of binding sites (n) can be calculated using the Stern-Volmer equation, providing a quantitative measure of the binding affinity.

Table 1: Key Parameters in Fluorescence Quenching Analysis of (S)-Mepazine and MALT1

| Parameter | Description | Relevance to (S)-Mepazine Research |

| Fluorophore | Intrinsic fluorescent molecule within the protein. | Tryptophan (Trp580) in the MALT1 protein. researchgate.net |

| Quencher | The ligand that binds to the protein. | (S)-Mepazine. |

| Fluorescence Quenching | Decrease in fluorescence intensity upon binding. | Indicates direct interaction and binding of (S)-Mepazine to MALT1. researchgate.net |

| Binding Constant (Kb) | A measure of the strength of the binding interaction. | Quantifies the affinity of (S)-Mepazine for the allosteric site on MALT1. |

| Stern-Volmer Plot | Graphical representation of fluorescence quenching data. | Used to calculate binding parameters and understand the quenching mechanism. |

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective ways to analyze molecular interactions, discover new compounds, and predict pharmacological properties.

Virtual Screening for Analog Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rsc.org This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active molecule as a template.

In the context of (S)-Mepazine, virtual screening can be a powerful strategy for discovering novel analogs with potentially improved properties. digitellinc.com Using the known allosteric binding site of MALT1 as a target, structure-based virtual screening could be employed to dock millions of commercially available or synthetically feasible compounds. rsc.org The compounds would be scored based on their predicted binding affinity and fit within the hydrophobic pocket, allowing for the prioritization of a smaller, more manageable number of candidates for experimental testing.

Alternatively, ligand-based virtual screening could use the phenothiazine scaffold of (S)-Mepazine as a query to search for molecules with similar 2D or 3D features. nih.govacs.org This method is particularly useful for identifying structurally diverse compounds that might retain the key pharmacophoric elements necessary for MALT1 inhibition. Such in silico approaches significantly accelerate the hit-to-lead process in drug discovery. digitellinc.com

Predictive Modeling of Pharmacological Activity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models, once validated, can be used to predict the activity of newly designed or untested compounds, guiding the synthesis of more potent and selective analogs. nih.gov

For (S)-Mepazine research, a QSAR model could be developed using a training set of phenothiazine derivatives with known MALT1 inhibitory activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors, along with the measured biological activity (e.g., IC50 values), are used to build a predictive model.

The resulting QSAR model could then be used to:

Predict the MALT1 inhibitory potency of novel, unsynthesized (S)-Mepazine analogs.

Identify key structural features that are either beneficial or detrimental to activity, providing insights for rational drug design.

Model for selectivity by building separate QSAR models for MALT1 and other off-target proteins. This would allow for the in silico prediction of a compound's selectivity profile, helping to design molecules with a lower likelihood of off-target effects.

By integrating these advanced computational methodologies, researchers can efficiently explore the chemical space around the (S)-Mepazine scaffold to develop next-generation MALT1 inhibitors with enhanced therapeutic profiles.

Preclinical Pharmacological Research of S Mepazine

In Vitro Cellular and Biochemical Investigations

Immune Cell Activation and Proliferation Studies (e.g., T cells, Jurkat cells, peripheral blood mononuclear cells (PBMCs))

(S)-Mepazine, a derivative of the phenothiazine (B1677639) class of compounds, has been identified as an inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). sigmaaldrich.com MALT1 is a crucial mediator in the activation of NF-κB signaling, a pathway essential for the activation and function of various immune cells. google.comasco.org

Initial studies using mepazine and its more potent (S)-enantiomer demonstrated a significant impact on T cell activation. In Jurkat T cells, a human T lymphocyte cell line, mepazine was shown to inhibit the cleavage of RelB, a process dependent on MALT1, thereby impeding T cell activation. google.com Further investigations revealed that mepazine and thioridazine (B1682328), another phenothiazine, led to a substantial decrease in the activation of cellular MALT1 activity in Jurkat T cells stimulated with anti-CD3/CD28. google.com

The inhibitory effects of (S)-Mepazine extend to primary immune cells. In primary mouse CD4+ T cells and human peripheral blood mononuclear cells (PBMCs), mepazine blocked the production of IL-6 stimulated by anti-CD3/CD28. sigmaaldrich.com Similarly, in human PBMCs, both mepazine and thioridazine dose-dependently reduced the secretion of IL-2, a key cytokine for T cell proliferation. google.com In co-culture experiments designed to mimic an allogeneic immune response (alloMLR), mepazine significantly decreased the proliferation of both human CD4+ and CD8+ T cells. frontiersin.org Notably, this inhibition of T cell proliferation occurred without negatively affecting the frequency of regulatory T cells (Tregs). frontiersin.org However, while mepazine treatment led to a significant decrease in the frequency of IL-2 and IL-17 producing T cells, it did not significantly reduce the production of IFN-γ in these in vitro conditions. frontiersin.org

The mechanism of (S)-Mepazine's effect on T cells is linked to its role as a MALT1 inhibitor. MALT1 protease activity is essential for optimal NF-κB activation and subsequent IL-2 production in T cells following antigen receptor stimulation. google.com By inhibiting MALT1, (S)-Mepazine effectively curtails these downstream signaling events, leading to impaired T cell activation and proliferation.

Lymphoma Cell Line Studies (e.g., Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells)

(S)-Mepazine has been investigated for its therapeutic potential in certain types of lymphoma, particularly the Activated B-Cell Like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This subtype is often characterized by chronic B-cell receptor (BCR) signaling, which drives the activation of the NF-κB pathway, a critical survival mechanism for these cancer cells. researchgate.net

MALT1, the target of (S)-Mepazine, is a key component of the CBM signalosome (CARMA1-BCL10-MALT1 complex) that links BCR signaling to NF-κB activation. harvard.edu In ABC-DLBCL cells, MALT1 is constitutively active, promoting cell survival and proliferation. google.com

Studies have consistently shown that (S)-Mepazine and its racemic form, mepazine, selectively induce cell death in ABC-DLBCL cell lines while having minimal effect on Germinal Center B-cell like (GCB)-DLBCL cells, which are not dependent on MALT1 activity for survival. google.comchemsrc.com

Treatment with mepazine led to a dose-dependent decrease in the viability of various ABC-DLBCL cell lines, including HBL1, OCI-Ly3, U2932, and TMD8. google.comchemsrc.com This reduction in viability is attributed to the induction of apoptosis. researchgate.netchemsrc.commedchemexpress.com The pro-apoptotic effect of mepazine is linked to its ability to inhibit MALT1 protease activity, which in turn leads to a decrease in the levels of anti-apoptotic proteins such as BCL-XL and c-FLIP-L. google.com

Furthermore, combinatorial treatment of ABC-DLBCL cells with (S)-Mepazine and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, has shown augmented toxicity, particularly in cells with mutations in the CD79 protein. researchgate.net This suggests a synergistic effect of targeting the BCR signaling pathway at multiple points. The combination of Ibrutinib and (S)-Mepazine led to a further increase in apoptosis in cell lines such as HBL1, TMD8, and OCI-Ly10. researchgate.net

The table below summarizes the effects of (S)-Mepazine on various ABC-DLBCL cell lines.

| Cell Line | Type | Key Findings | Citations |

| HBL1 | ABC-DLBCL | Sensitive to (S)-Mepazine; decreased viability and induction of apoptosis. | google.comresearchgate.netchemsrc.com |

| TMD8 | ABC-DLBCL | Sensitive to (S)-Mepazine; decreased viability and induction of apoptosis. | google.comresearchgate.netchemsrc.com |

| OCI-Ly10 | ABC-DLBCL | Sensitive to (S)-Mepazine; induction of apoptosis. | researchgate.net |

| OCI-Ly3 | ABC-DLBCL | Sensitive to (S)-Mepazine; decreased viability. | google.comresearchgate.netchemsrc.com |

| U2932 | ABC-DLBCL | Sensitive to mepazine; decreased viability. | google.comchemsrc.com |

Patient-Derived Organotypic Tumor Spheroid (PDOTS) Models

Patient-derived organotypic tumor spheroids (PDOTS) are three-dimensional culture systems that maintain the cellular heterogeneity and architecture of the original tumor, including tumor cells, immune cells, and stromal components. rsc.org This makes them a valuable tool for ex vivo assessment of drug responses in a setting that more closely mimics the in vivo tumor microenvironment. rsc.org

(S)-Mepazine has been evaluated in PDOTS models from various cancer types, including melanoma and colorectal cancer. researchgate.netresearchgate.net In these models, (S)-Mepazine has demonstrated single-agent antitumor effects and has shown to be synergistic with anti-PD-1 immunotherapy. researchgate.netnih.gov

A key finding from PDOTS studies is that the efficacy of (S)-Mepazine, particularly in combination with anti-PD-1, is dependent on the presence of interferon-gamma (IFNγ). rsc.orgresearchgate.net The addition of an anti-IFNγ antibody reversed the tumor-killing effects of the combination therapy, confirming the crucial role of this cytokine in the drug's mechanism of action. rsc.orgresearchgate.net This suggests that (S)-Mepazine may enhance the anti-tumor immune response by promoting a pro-inflammatory environment within the tumor.

In a study involving PDOTS from 13 patients with various cancers, the combination of (S)-Mepazine and the anti-PD-1 antibody pembrolizumab (B1139204) resulted in a response rate (defined as ≥ 30% reduction in tumor cell viability) of 38.5%, which was higher than that observed with either agent alone. researchgate.net Notably, PDOTS from patients with both microsatellite instable (MSI) and microsatellite stable (MSS) colorectal cancer were among the most sensitive to (S)-Mepazine treatment, both as a monotherapy and in combination with anti-PD-1. researchgate.net

The table below summarizes the findings from PDOTS studies with (S)-Mepazine.

| Cancer Type | Model | Key Findings | Citations |

| Melanoma, Colorectal Cancer | PDOTS | (S)-Mepazine showed single-agent and synergistic anti-tumor effects with anti-PD-1 therapy. | researchgate.netresearchgate.net |

| Various Cancers (n=13) | PDOTS | Combination of (S)-Mepazine and pembrolizumab led to a 38.5% response rate. | researchgate.net |

| Colorectal Cancer (MSI and MSS) | PDOTS | Highly sensitive to (S)-Mepazine as a single agent and in combination with anti-PD-1. | researchgate.net |

| Various Cancers | PDOTS | Efficacy of (S)-Mepazine in combination with anti-PD-1 is dependent on IFNγ. | rsc.orgresearchgate.net |

Pancreatic Ductal Adenocarcinoma (PDAC) Cell Line Responses

Recent research has explored the role of MALT1 in pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive malignancy. asco.org Studies have shown that MALT1 is expressed in a majority of PDAC patient samples and is associated with tumor grading and patient survival. asco.orgtiho-hannover.de MALT1 is also highly active in PDAC cell lines. asco.orgasco.org

The MALT1 inhibitor, (S)-Mepazine, has been investigated for its effects on PDAC cell lines. Treatment with mepazine was found to reduce proliferation and induce apoptosis in several human PDAC cell lines. asco.orgasco.orgresearchgate.net Importantly, the proliferation and apoptosis of a non-malignant human pancreatic ductal epithelial cell line (HPDE) were not significantly affected by mepazine treatment, suggesting a degree of selectivity for cancer cells. asco.org

Inhibition of MALT1 activity by mepazine in PDAC cells prevents the nuclear translocation of c-Rel, a member of the NF-κB family of transcription factors that is critical for inhibiting apoptosis. asco.orgresearchgate.net This disruption of the NF-κB signaling pathway is believed to be a key mechanism behind the anti-tumor effects of (S)-Mepazine in PDAC.

The table below summarizes the observed responses of PDAC cell lines to (S)-Mepazine.

| Cell Line | Type | Key Findings | Citations |

| Panc-1 | Human PDAC | Reduced proliferation and induced apoptosis upon mepazine treatment. | asco.orggoogle.com |

| Panc-2 | Human PDAC | Reduced proliferation and induced apoptosis upon mepazine treatment. | tiho-hannover.de |

| BxPC3 | Human PDAC | Reduced proliferation and induced apoptosis upon mepazine treatment. | tiho-hannover.de |

| L3.6pl | Human PDAC | Reduced proliferation and induced apoptosis upon mepazine treatment. | tiho-hannover.de |

| HPDE | Non-malignant pancreatic ductal epithelial | Proliferation and apoptosis not significantly affected by mepazine treatment. | asco.org |

Non-Human In Vivo Model Studies

The preclinical efficacy of (S)-Mepazine has been evaluated in various non-human in vivo models, providing crucial insights into its anti-tumor activity and mechanism of action. These studies have primarily utilized murine syngeneic tumor models and xenograft models.

In a xenograft model using the ABC-DLBCL cell line OCI-Ly10 in immunodeficient NOD/scid IL-2Rγnull (NSG) mice, daily administration of mepazine was found to significantly impair tumor expansion and induce apoptosis. chemsrc.commedchemexpress.com Another study using a DLBCL xenograft model where the MALT1-dependent ABC-DLBCL cell line OCI-Ly10 and the MALT1-independent GCB-DLBCL cell line Su-DHL-6 were implanted on opposing flanks of the same mouse, treatment with (S)-mepazine led to a selective reduction in the growth of the OCI-Ly10 tumor, while the Su-DHL-6 tumor remained unaffected. google.com This highlights the specific MALT1-dependent anti-tumor activity of (S)-Mepazine in vivo.

In syngeneic tumor models, (S)-Mepazine has demonstrated significant single-agent anti-tumor effects and has shown to be synergistic with anti-PD-1 immunotherapy. researchgate.netnih.govnih.gov These studies have been crucial in elucidating the immunomodulatory effects of (S)-Mepazine. A key finding is that (S)-Mepazine induces "Treg fragility" within the tumor microenvironment. researchgate.netnih.govnih.gov This means that it can reprogram tumor-infiltrating regulatory T cells (Tregs), which are typically immunosuppressive, to adopt a pro-inflammatory phenotype. This shift is thought to enhance the anti-tumor immune response and contribute to the synergy observed with checkpoint inhibitors.

Pharmacokinetic studies in rats and mice have shown that (S)-Mepazine accumulates favorably in tumors, reaching concentrations that effectively block MALT1 activity. researchgate.netnih.govnih.gov This preferential tumor accumulation may explain why (S)-Mepazine has a more pronounced effect on tumor-infiltrating Tregs compared to circulating Tregs in healthy animals. researchgate.netnih.govnih.gov

Furthermore, in a Panc-1 PDAC cell xenograft mouse model, treatment with mepazine showed a trend towards smaller tumors compared to the control group. asco.org In another study, a xenograft mouse model using Panc-1 cells demonstrated that tumor progression was significantly inhibited by mepazine treatment. asco.org

The table below summarizes the findings from key non-human in vivo model studies with (S)-Mepazine.

| Model | Cancer Type | Key Findings | Citations |

| NSG mice xenograft | ABC-DLBCL (OCI-Ly10) | Mepazine impaired tumor expansion and induced apoptosis. | chemsrc.commedchemexpress.com |

| DLBCL xenograft (OCI-Ly10 and Su-DHL-6) | ABC-DLBCL and GCB-DLBCL | (S)-mepazine selectively reduced the growth of MALT1-dependent ABC-DLBCL tumors. | google.com |

| Syngeneic tumor models | Various | (S)-mepazine demonstrated single-agent and synergistic anti-tumor effects with anti-PD-1 therapy. | researchgate.netnih.govnih.gov |

| Panc-1 PDAC xenograft | Pancreatic Ductal Adenocarcinoma | Mepazine treatment showed a trend towards smaller tumors and significantly inhibited tumor progression. | asco.orgasco.org |

Murine Tumor Models (e.g., Syngeneic and Xenograft Models)

Preclinical studies utilizing various murine tumor models, including syngeneic and xenograft models, have been instrumental in characterizing the anti-tumor effects of (S)-Mepazine. sci-hub.seresearchgate.net These models, which involve transplanting tumors into mice with either a competent or compromised immune system, have allowed for a detailed investigation of the drug's single-agent activity and its synergistic potential with other cancer therapies.

(S)-Mepazine has demonstrated notable single-agent anti-cancer activity in several murine tumor models. researchgate.netallenpress.comnih.gov Its efficacy has been observed in models such as diffuse large B-cell lymphoma (DLBCL) xenografts, where it selectively reduced the growth of MALT1-dependent ABC-DLBCL tumors. sci-hub.segoogle.com The anti-tumor effects are attributed to the inhibition of MALT1 protease activity, which plays a crucial role in the survival and proliferation of certain cancer cells. sci-hub.seresearchgate.net Studies have shown that (S)-Mepazine treatment leads to a reduction in tumor growth, highlighting its potential as a monotherapy in specific cancer types. researchgate.netgoogle.com

Table 1: Single-Agent Activity of (S)-Mepazine in Murine Tumor Models

| Tumor Model | Key Findings |

|---|---|

| ABC-DLBCL Xenograft | Selective growth reduction of MALT1-dependent tumors. google.com |

| Syngeneic Melanoma | Treatment with a MALT1 inhibitor led to enhanced anti-tumor immune responses. sci-hub.se |

A significant focus of preclinical research has been the evaluation of (S)-Mepazine in combination with immune checkpoint inhibitors, particularly anti-programmed cell death protein 1 (anti-PD-1) therapy. allenpress.comresearchgate.netresearchgate.net These studies have consistently shown that (S)-Mepazine acts synergistically with anti-PD-1 antibodies, leading to enhanced tumor growth inhibition compared to either agent alone. researchgate.netallenpress.comnih.gov This synergistic effect has been observed in various syngeneic tumor models. allenpress.comresearchgate.net The combination therapy has been shown to overcome resistance to anti-PD-1 monotherapy in certain tumor models. harvard.edu

Table 2: Synergistic Effects of (S)-Mepazine with Anti-PD-1 Therapy

| Tumor Model | Combination | Outcome |

|---|---|---|

| Syngeneic Melanoma (D4M.3A) | (S)-Mepazine + Anti-PD-1 | Synergistic control of poorly immunogenic tumors. harvard.edu |

| Various Syngeneic Models | (S)-Mepazine + Anti-PD-1 | Significant antitumor effects and synergy observed in vivo and ex vivo. researchgate.netnih.gov |

The anti-tumor activity of (S)-Mepazine, both as a single agent and in combination therapy, is closely linked to its ability to modulate the tumor microenvironment (TME). sci-hub.seresearchgate.netresearchgate.net A key mechanism is the induction of "fragility" in regulatory T cells (Tregs) within the tumor. researchgate.netallenpress.comnih.gov MALT1 inhibition by (S)-Mepazine reprograms these immunosuppressive Tregs to secrete pro-inflammatory cytokines like interferon-gamma (IFNγ). sci-hub.seharvard.edu This shift from an immunosuppressive to an inflammatory TME enhances the anti-tumor immune response. frontiersin.org This reprogramming of Tregs leads to increased expression of MHC class I on tumor cells, making them more susceptible to T-cell-mediated killing. harvard.edufrontiersin.org

Models of Autoimmune and Inflammatory Diseases (e.g., Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA))

The immunomodulatory properties of (S)-Mepazine extend beyond oncology, with preclinical evidence suggesting its potential in treating autoimmune and inflammatory diseases. sci-hub.se In a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), (S)-Mepazine treatment led to a reduction in disease severity and weight loss. google.com It also inhibited the formation of inflammatory foci and demyelination in the spinal cord. google.com Similarly, in a collagen-induced arthritis (CIA) model, (S)-Mepazine demonstrated a dose-dependent reduction in disease severity, along with a decrease in inflammation, pannus formation, cartilage damage, and bone resorption. google.com These findings highlight the therapeutic potential of MALT1 inhibition in a broader range of immune-mediated disorders. sci-hub.sed-nb.info

Assessment of Immunomodulatory Effects (e.g., Regulatory T Cell (Treg) Fragility and Reprogramming)

The primary immunomodulatory effect of (S)-Mepazine is the induction of Treg fragility. researchgate.netresearchgate.netharvard.edu Tregs are a subset of T cells that typically suppress immune responses, and their presence in the TME is a major barrier to effective anti-tumor immunity. allenpress.comresearchgate.net By inhibiting MALT1, (S)-Mepazine disrupts the suppressive function of Tregs and causes them to adopt a pro-inflammatory phenotype, characterized by the production of IFNγ. sci-hub.seresearchgate.netharvard.edu This reprogramming of tumor-infiltrating Tregs is a key mechanism underlying the enhanced anti-tumor effects observed with (S)-Mepazine treatment, particularly in combination with immune checkpoint inhibitors. researchgate.netallenpress.comnih.gov Importantly, studies have shown that (S)-Mepazine preferentially affects tumor-infiltrating Tregs over systemic Tregs, potentially minimizing the risk of systemic autoimmunity. researchgate.netnih.gov

Pharmacokinetic Profiling in Preclinical Systems

Pharmacokinetic studies in preclinical models have been crucial in understanding the absorption, distribution, metabolism, and excretion of (S)-Mepazine. researchgate.net These studies have revealed that (S)-Mepazine is orally available. allenpress.comresearchgate.net A key finding from pharmacokinetic profiling is the favorable accumulation of the drug in tumors. researchgate.netallenpress.comnih.gov This preferential distribution to the tumor site allows for effective concentrations of (S)-Mepazine to be reached within the TME, leading to potent MALT1 inhibition where it is most needed. researchgate.netnih.gov This targeted accumulation may also explain the selective effects on tumor-infiltrating Tregs compared to those in the periphery. researchgate.netallenpress.comnih.gov

Assessment of Drug Distribution in Tissues (e.g., Tumor Accumulation)

Preclinical pharmacokinetic studies of the allosteric MALT1 inhibitor, (S)-mepazine, have demonstrated its favorable distribution into tumor tissues. nih.govallenpress.comresearchgate.net Pharmacokinetic profiling revealed significant accumulation of the compound in tumors, reaching concentrations high enough to effectively block the activity of its target, MALT1. nih.govresearchgate.net This preferential accumulation in tumor tissue is a key characteristic, potentially explaining its selective effects on immune cells within the tumor microenvironment compared to systemic immune cells. nih.govresearchgate.netresearchgate.net

In murine syngeneic tumor models, analyses showed that at a steady state, the peak concentrations of (S)-mepazine in tumor tissue were substantially higher than those observed in plasma over the same period. researchgate.net This asymmetric distribution between tumor tissue and the periphery is thought to be a significant factor in its mechanism of action. bmj.com The physicochemical properties (pK) of (S)-mepazine and the resulting volume of distribution may contribute to this preferential accumulation in the highly perfused tumor tissue. researchgate.net This biodistribution profile suggests a therapeutic advantage, allowing for potent target inhibition within the tumor while potentially minimizing systemic effects. allenpress.combmj.com For instance, at doses that were effective in tumor-bearing mice, (S)-mepazine did not affect the frequencies of circulating regulatory T cells (Tregs) in healthy rats. nih.govresearchgate.net

| Parameter | Finding | Implication |

| Tumor Accumulation | Favorable drug accumulation in tumors. nih.govallenpress.comresearchgate.net | Allows for effective target engagement at the site of action. |

| Tumor vs. Plasma Concentration | Peak concentrations in tumor tissue remained well above those in plasma at steady-state in murine models. researchgate.net | Suggests sustained local activity and potentially lower systemic exposure. |

| Distribution Mechanism | Preferential accumulation may be due to the compound's pK and volume of distribution in highly perfused tumor tissue. researchgate.net | Highlights the importance of the compound's chemical properties for its pharmacological profile. |

| Systemic vs. Local Effect | Did not affect circulating Treg frequencies in healthy rats at effective doses. nih.govresearchgate.net | The asymmetric distribution may explain the preferential effects on tumor-infiltrating Tregs over systemic Tregs. nih.govresearchgate.netbmj.com |

Evaluation of Exposure-Response Relationships

The relationship between the exposure to (S)-mepazine and its biological response has been investigated in preclinical models, particularly concerning its efficacy and impact on regulatory T cells (Tregs). Studies involving various MALT1 inhibitors have shown a consistent dose-related uncoupling of antitumor efficacy and the reduction of peripheral Tregs. researchgate.net This suggests that a therapeutic window exists where effective anti-cancer activity can be achieved without causing systemic Treg depletion, which could lead to autoimmune toxicities. bmj.comresearchgate.net

(S)-mepazine, characterized as a moderately potent MALT1 inhibitor, demonstrates this principle. bmj.com Preclinical studies have shown that it can induce effective antitumor immunity without a detectable impact on Treg cells in the blood and healthy tissues. bmj.com For example, treatment with (S)-mepazine at doses found to be efficacious in tumor-bearing mice did not alter Treg frequencies in the peripheral blood. allenpress.comresearchgate.net This contrasts with more potent MALT1 inhibitors, where a strong reduction in Treg cells has been observed. sci-hub.se The efficacy of moderately potent inhibitors like (S)-mepazine may be attributed to their pharmacokinetic properties, which lead to an asymmetric distribution between tumor tissue and peripheral circulation. bmj.com

| Exposure Aspect | Observed Response | Significance |

| Dose-Response | A dose-related uncoupling of efficacy and systemic Treg reduction is observed for MALT1 inhibitors. researchgate.net | A therapeutic window may exist to maximize anti-tumor effects while minimizing systemic autoimmunity. bmj.comresearchgate.net |

| (S)-Mepazine Potency | Considered a moderately potent MALT1 inhibitor. bmj.com | Sufficient to reprogram tumor-infiltrating Tregs without significantly impacting systemic Treg populations. bmj.com |

| Systemic Treg Impact | At efficacious doses in mouse models, no significant effect on circulating Treg frequencies was observed. allenpress.comresearchgate.net | Suggests a lower risk of systemic autoimmune toxicity compared to more potent MALT1 inhibitors. sci-hub.se |

Pharmacodynamic Assessments in Preclinical Studies

Measurement of Target Engagement and Downstream Pathway Modulation

(S)-Mepazine functions as an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a key enzyme in immune signaling. nih.govallenpress.comresearchgate.net MALT1 is the downstream effector of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for activating the NF-κB pathway following antigen receptor stimulation. nih.govmdpi.com MALT1 possesses both a scaffolding function to activate NF-κB and a protease function that cleaves specific substrates to modulate signaling. researchgate.nettandfonline.com

Preclinical studies confirm that (S)-mepazine engages its target, the MALT1 paracaspase, leading to the inhibition of its proteolytic activity. nih.govresearchgate.net This target engagement results in the modulation of downstream signaling pathways. A primary consequence of MALT1 inhibition by (S)-mepazine is the functional reprogramming of immune-suppressive regulatory T cells (Tregs) within the tumor microenvironment. nih.govallenpress.comresearchgate.net Instead of depleting these cells, the compound induces a "fragile" state, altering their function from suppressive to pro-inflammatory. nih.govallenpress.combmj.com

Inhibition of MALT1's protease function by small molecules has been shown to block the cleavage of its substrates, such as RelB and N4BP1, and to inhibit the phosphorylation of IKK, a key step in NF-κB activation. pitt.edu This disruption of the CBM-dependent signaling cascade ultimately impairs the transcription of target genes like IL-2. pitt.edu The ability of (S)-mepazine to accumulate in tumor tissue at concentrations sufficient to block MALT1 activity is crucial for its observed downstream effects on tumor-associated immune cells. nih.govresearchgate.net

| Target/Pathway | Effect of (S)-Mepazine | Reference |

| MALT1 Paracaspase | Allosteric inhibition of protease activity. | nih.govallenpress.com |

| Regulatory T cells (Tregs) | Induces a "fragile," proinflammatory state in tumor-associated Tregs. | nih.govbmj.com |

| NF-κB Pathway | Modulates downstream signaling by inhibiting MALT1-dependent activation. | nih.govmdpi.com |

| MALT1 Substrates | Blocks cleavage of substrates like RelB and N4BP1 (as shown for MALT1 inhibitors). | pitt.edu |

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Structural Features for MALT1 Inhibition

Mepazine, (S)- is a non-competitive, reversible, allosteric inhibitor of the MALT1 paracaspase. cancer-research-network.comnih.gov Its inhibitory activity is rooted in the specific structural characteristics of its phenothiazine (B1677639) core and its interaction with a unique binding site on the MALT1 protein.

The key structural features of mepazine for MALT1 inhibition are centered on its ability to bind to a hydrophobic allosteric pocket located at the interface between the caspase-like domain and the immunoglobulin-like 3 (Ig3) domain of MALT1. researchgate.netresearchgate.net This site is distinct from the enzyme's active site. The binding of mepazine to this pocket induces a conformational change that locks the MALT1 protease in an inactive state. researchgate.netresearchgate.net A critical aspect of this interaction is the displacement of the Tryptophan 580 (Trp580) side chain, which is essential for stabilizing the inactive conformation of the enzyme. researchgate.netuni-muenchen.de

Furthermore, the interaction is stereoselective. The (S)-enantiomer of mepazine demonstrates significantly greater inhibitory activity—approximately 10-fold higher—than its (R)-enantiomer. nih.govuni-muenchen.de This highlights the precise three-dimensional fit required for effective binding within the allosteric pocket. Studies involving mutations have also identified specific amino acid residues, such as Glutamic acid 397 (Glu397), within the binding site that are crucial for the interaction; mutation of this residue leads to a significant decrease in the inhibitory potential of mepazine. uni-muenchen.de The foundational structure of phenothiazines, which includes two hydrophobic groups and a nitrogen atom, represents the essential elements for this class of MALT1 inhibition. mdpi.com

| Compound | Target | Inhibition Type | IC₅₀ | Key Structural Interaction |

|---|---|---|---|---|

| Mepazine (Racemic) | GSTMALT1 FL | Allosteric, Non-competitive | 0.83 µM cancer-research-network.commedchemexpress.com | Binds to allosteric pocket at Caspase-Ig3 interface. researchgate.net |

| (S)-Mepazine | MALT1 | Allosteric, Non-competitive | ~10-fold more potent than (R)-Mepazine nih.govuni-muenchen.de | Preferential stereoselective binding. uni-muenchen.de |

| (R)-Mepazine | MALT1 | Allosteric, Non-competitive | Less potent enantiomer nih.govuni-muenchen.de | Weaker interaction with the allosteric site. uni-muenchen.de |

Rational Design of Next-Generation MALT1 Inhibitors

The discovery and characterization of mepazine's allosteric inhibition of MALT1 served as a foundational blueprint for the rational design of new, improved therapeutic candidates. researchgate.netschrodinger.com Mepazine and other first-generation phenothiazines validated the allosteric pocket as a druggable target, shifting focus away from the challenging development of inhibitors for the enzyme's active site. schrodinger.com

The primary goals for designing next-generation inhibitors based on the mepazine model were to enhance potency, improve selectivity, and optimize drug-like properties such as solubility and metabolic stability. schrodinger.com Computational and structure-based design strategies have been instrumental in this process. By analyzing the mepazine-binding pocket, researchers identified opportunities to design novel chemotypes that could achieve stronger and more specific interactions. schrodinger.com For instance, understanding that mepazine displaces Trp580 allowed for the design of new molecules specifically engineered to exploit this mechanism for high-potency inhibition. researchgate.net

This rational design approach has led to the development of several advanced MALT1 inhibitors, including MLT-748, Safimaltib, and ABBV-MALT1. researchgate.netmedchemexpress.com These compounds bind to the same allosteric pocket but exhibit significantly improved potency, often in the nanomolar range, compared to mepazine's micromolar activity. researchgate.netmedchemexpress.com

| Compound | Class/Origin | Mechanism of Action | Potency (IC₅₀) |

|---|---|---|---|

| Mepazine | Phenothiazine | Allosteric MALT1 Inhibition | 0.83 µM medchemexpress.com |

| MLT-748 | Next-Generation Small Molecule | Allosteric MALT1 Inhibition (Trp580 pocket) | 5 nM medchemexpress.com |

| Safimaltib (JNJ-67856633) | Next-Generation Small Molecule | Allosteric MALT1 Inhibition | Potent, selective medchemexpress.com |

Development of More Selective MALT1 Inhibitors

A significant driver for developing new MALT1 inhibitors was the need to improve selectivity and, consequently, reduce off-target effects. As a phenothiazine, mepazine is known to interact with other biological targets, such as dopamine (B1211576) receptors, which is the basis for its historical use as a neuroleptic drug. researchgate.net These off-target activities are undesirable for a drug intended to treat lymphoma or autoimmune diseases by inhibiting MALT1.

The strategy for developing more selective inhibitors has focused intently on exploiting the unique features of the MALT1 allosteric site. researchgate.netresearchgate.net This pocket is not conserved in caspases, the most closely related family of proteases, providing a clear avenue for achieving high selectivity. researchgate.net By designing compounds that bind with high affinity and specificity to this unique site, it is possible to avoid the cross-reactivity that plagues inhibitors targeting more conserved enzyme active sites.

The initial step toward improved selectivity was the identification of (S)-mepazine as the more potent enantiomer, which offered more selective pharmacodynamic effects compared to the racemic mixture by concentrating the desired MALT1-inhibitory activity. nih.gov Subsequent drug discovery programs have produced compounds like SGR-1505 and others that are highly selective for MALT1, with minimal activity against other proteins. schrodinger.com This enhanced selectivity is crucial for creating a therapeutic window where MALT1 can be effectively inhibited without causing the side effects associated with the original phenothiazine scaffold. schrodinger.com The development of these potent and selective allosteric inhibitors represents a significant advancement in the field, moving from a repurposed drug to highly tailored therapeutic agents. researchgate.net

Broader Biological Implications and Emerging Research Avenues

Investigation of MALT1-Independent Therapeutic Pathways

While the primary focus of (S)-Mepazine research has been on its MALT1 inhibitory activity, several studies have suggested that mepazine may exert cellular effects through mechanisms independent of MALT1. sci-hub.seresearchgate.net This has opened new avenues for investigating its therapeutic potential beyond MALT1-driven pathologies.

One notable area of investigation is in osteoclastogenesis, the process of bone resorption. Research has shown that mepazine can inhibit RANKL-induced osteoclast formation. medchemexpress.com Intriguingly, this inhibitory effect was observed to be independent of MALT1, as the protective effect of mepazine acetate (B1210297) was not diminished in the absence of MALT1. medchemexpress.com This suggests that mepazine may target other signaling pathways involved in osteoclast differentiation and function, presenting a potential therapeutic strategy for bone disorders characterized by excessive bone resorption. researchgate.netmedchemexpress.com Specifically, mepazine was found to inhibit the expression of key osteoclast markers such as TRAP, cathepsin K, and the calcitonin receptor, further supporting a MALT1-independent mechanism in this context. researchgate.netmedchemexpress.com

Furthermore, the non-selective nature of phenothiazine (B1677639) derivatives like mepazine, which are known to antagonize G protein-coupled receptors (GPCRs), suggests that some of its biological activities may be attributable to these off-target effects. sci-hub.seresearchgate.net This is an important consideration in interpreting experimental results and highlights the need for further research to delineate the full spectrum of mepazine's molecular targets. The potential for MALT1-independent effects has also been noted in the context of solid organ transplantation, where such effects might prove beneficial. nih.gov